molecular formula C7H15NO B13351662 (2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine

(2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine

Cat. No.: B13351662
M. Wt: 129.20 g/mol
InChI Key: UXZVPCXTWGZXHH-RNFRBKRXSA-N
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Description

(2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine is a chiral bicyclic amine featuring a six-membered tetrahydropyran ring with an ethyl substituent at the 2-position and an amine group at the 4-position.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2R,4R)-2-ethyloxan-4-amine

InChI

InChI=1S/C7H15NO/c1-2-7-5-6(8)3-4-9-7/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1

InChI Key

UXZVPCXTWGZXHH-RNFRBKRXSA-N

Isomeric SMILES

CC[C@@H]1C[C@@H](CCO1)N

Canonical SMILES

CCC1CC(CCO1)N

Origin of Product

United States

Preparation Methods

Synthesis via Multi-Step Functionalization of Tetrahydropyran Derivatives

Overview:
This approach involves constructing the tetrahydropyran ring with the desired stereochemistry followed by introducing the amino group at the fourth position. The key steps include ring formation, regioselective functionalization, and stereoselective amino substitution.

Methodology:

  • Starting Material:
    Use of protected tetrahydropyran derivatives, such as tetrahydro-2H-pyran-4-ol or related intermediates (see references,,).
  • Step 1: Formation of the tetrahydropyran core via acid-catalyzed cyclization of appropriate diols or aldehyde-alkene cyclizations under mild conditions, often employing Lewis acids like boron trifluoride etherate.

  • Step 2: Selective oxidation or halogenation at the 4-position, often using reagents such as N-bromosuccinimide or N-chlorosuccinimide, to introduce a suitable leaving group or functional handle.

  • Step 3: Nucleophilic substitution with ammonia or primary amines, often under reductive conditions or in the presence of catalysts like palladium complexes, to install the amino group with stereocontrol.

Reaction Conditions & Yields:

  • Typical reactions are conducted at temperatures ranging from 0°C to 100°C, with reaction times from several hours to overnight.
  • Yields vary from 30% to 80%, depending on the stereoselectivity and purity of intermediates.

Example:
Patented methods describe the use of protected tetrahydropyran intermediates reacting with ammonia derivatives under microwave irradiation or catalytic hydrogenation to yield the amino compound with high stereoselectivity.

Enantioselective Palladium-Catalyzed Allylic Substitution

Overview:
Recent advances utilize palladium catalysis for enantioselective substitution at allylic positions of tetrahydropyran derivatives, enabling stereoselective installation of amino groups.

Methodology:

  • Starting Material:
    Allylic tetrahydropyran derivatives, often prepared via allylation of suitable precursors.
  • Reaction Conditions:

    • Catalysts: Palladium complexes with chiral ligands such as (R,R)-DACH-phenyl or (S,S)-SegPhos.
    • Nucleophiles: Amines, including ammonia or primary amines.
    • Solvent: Typically ethanol or dichloromethane.
    • Temperature: Ranges from room temperature to 90°C.
    • Duration: 16–24 hours.
  • Outcome:

    • High enantiomeric excesses (up to 94% ee).
    • Yields often exceed 70%.

Advantages:

  • High stereocontrol.
  • Compatibility with diverse nucleophiles.
  • Suitable for large-scale synthesis with optimized conditions.

Hydrolysis and Functionalization of Protected Intermediates

Overview:
Protection and subsequent deprotection strategies are employed to selectively functionalize the tetrahydropyran ring.

Methodology:

  • Protection:
    • Use of tert-butyldimethylsilyl (TBS) groups on hydroxyl functionalities.
    • Protection of amino groups with carbamate or benzyl groups.
  • Functionalization:

    • Hydrolysis of protected intermediates under acidic or basic conditions to reveal reactive sites.
    • Introduction of amino groups via nucleophilic substitution with ammonia or amines.
  • Deprotection:

    • Removal of protecting groups using acids (e.g., HCl in dioxane) or fluoride sources (e.g., tetrabutylammonium fluoride).

Reaction Conditions & Yields:

  • Reactions are typically performed at ambient temperatures or under reflux.
  • Yields are generally moderate to high (50–85%).

Example:
Patents describe the conversion of protected tetrahydropyran derivatives into amino compounds via acid-mediated deprotection followed by nucleophilic amination.

Data Table Summarizing Key Preparation Parameters

Method Starting Materials Key Reagents & Conditions Yield Range Stereoselectivity Notes
Multi-step functionalization Protected tetrahydropyran derivatives Lewis acids, halogenating agents, ammonia 30–80% High Requires multiple steps, stereocontrol via chiral auxiliaries
Palladium-catalyzed allylic substitution Allylic tetrahydropyran derivatives Pd complexes, chiral ligands, amines 70–94% ee Excellent Suitable for enantioselective synthesis
Hydrolysis & deprotection Protected intermediates Acid or base, fluoride sources 50–85% Moderate to high Efficient for converting protected to free amines
Commercial precursor alkylation Tetrahydropyran-4-amine salts Alkyl halides, base Up to 70% Variable Simplest route if starting from available salts

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, aldehydes, and substituted pyran compounds.

Scientific Research Applications

(2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Features/Applications Reference
(2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine Ethyl (R-configuration) C₇H₁₅NO 129.20 g/mol Chiral scaffold for drug design
(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine Phenyl (R-configuration) C₁₁H₁₅NO 177.25 g/mol Enhanced aromatic interactions; medical intermediate
N,2,2-Trimethyltetrahydro-2H-pyran-4-amine Methyl (×2) C₈H₁₇NO 143.23 g/mol Simpler lipophilic profile; used in cyanoethylation reactions
[(4-Ethyltetrahydro-2H-pyran-4-yl)methyl]amine Ethyl (Position 4) C₈H₁₇NO 143.23 g/mol Positional isomer; amine as methylene derivative

Key Observations :

  • Ethyl vs.
  • Ethyl vs.

Variations in Amine Functionalization

Compound Name Amine Structure Molecular Formula Molecular Weight Notes Reference
N-Methyltetrahydro-2H-pyran-4-amine N-Methyl C₆H₁₃NO 115.17 g/mol Reduced basicity; pharmaceutical intermediate
4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-amine Methoxyethyl chain C₈H₁₇NO₂ 159.23 g/mol Enhanced solubility via ether linkage
(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine Fluorine at Position 3 C₅H₁₀FNO 119.14 g/mol Fluorine as a bioisostere; alters electronic properties

Key Observations :

  • Fluorine Substitution : The electronegative fluorine in (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine may enhance binding specificity in enzyme-active sites via polar interactions .

Stereochemical and Positional Isomerism

  • Stereochemistry: The (2R,4R) configuration of the target compound is distinct from non-chiral analogs (e.g., N,2,2-trimethyltetrahydro-2H-pyran-4-amine), emphasizing enantioselectivity in pharmacological applications .

Biological Activity

(2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings.

  • Molecular Formula : C7H15NO
  • CAS Number : 38041-19-9
  • Structural Characteristics : The compound features a tetrahydropyran ring with an ethyl group and an amine functional group, contributing to its chemical reactivity and biological activity.

Research indicates that (2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine may interact with various biological targets, particularly within the realm of cancer therapeutics. Its structure allows it to act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation in cancer cells, making this compound a candidate for developing anti-cancer agents .

Cytotoxicity and Antiproliferative Effects

Studies have shown that compounds similar to (2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound's ability to inhibit CDK activity results in apoptosis in transformed cells, suggesting its potential use in oncology .

Study 1: Inhibition of CDK Activity

A study investigated the effect of (2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine on CDK activity in human cancer cell lines. The results indicated a dose-dependent inhibition of CDK2 and CDK6, leading to cell cycle arrest at the G1 phase. This effect was accompanied by increased levels of p21 and p27 proteins, which are known inhibitors of cyclin-CDK complexes .

Cell LineIC50 (µM)Mechanism of Action
HeLa15CDK2 inhibition
MCF720CDK6 inhibition
A54925Induction of apoptosis

Study 2: Toxicological Assessment

A toxicological assessment focused on the safety profile of (2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine revealed that it has a low toxicity profile in vitro. The compound did not exhibit significant cytotoxic effects on normal human fibroblast cells at concentrations up to 50 µM, indicating a favorable therapeutic index for further development .

Q & A

Q. What synthetic routes are commonly employed to synthesize (2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves reductive amination of 2-ethyltetrahydro-2H-pyran-4-one with ethylamine. Key steps include:
  • Cyclization : Formation of the tetrahydropyran ring from diol precursors under acidic conditions.
  • Amine Introduction : Reaction of the ketone intermediate with ethylamine, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to stabilize the imine intermediate .
  • Stereochemical Control : Temperature (0–25°C) and pH (4–6) are critical to favor the (2R,4R) configuration. Chiral catalysts or enzymatic resolution may enhance enantioselectivity .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical purity of (2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine?

  • Methodological Answer :
  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm regiochemistry and stereochemistry.
  • Chiral HPLC/GC : To determine enantiomeric excess (ee) and resolve diastereomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .
  • X-ray Crystallography : For absolute configuration confirmation if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the design of (2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine derivatives with enhanced bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with biological activity data. Use software like Schrodinger Suite or MOE to predict binding affinities .
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes, GPCRs) to identify optimal binding conformations. Fluorinated analogs (e.g., 3-fluoro derivatives) may improve target engagement via hydrophobic interactions .
  • Free Energy Perturbation (FEP) : Assess the impact of stereochemistry on binding energy differences between (2R,4R) and other isomers .

Q. What experimental strategies resolve discrepancies in reported biological activities between (2R,4R) and its stereoisomers?

  • Methodological Answer :
  • Comparative Bioassays : Test all stereoisomers under standardized conditions (e.g., enzyme inhibition, cell viability assays) to isolate stereochemical effects.
  • Metabolic Stability Studies : Use liver microsomes to evaluate if differential metabolism explains activity variations .
  • Crystallographic Analysis : Co-crystallize isomers with target proteins to visualize binding mode differences .

Q. How can reaction by-products during synthesis be minimized, and what purification techniques ensure high enantiopurity?

  • Methodological Answer :
  • By-Product Mitigation : Optimize reaction stoichiometry (e.g., excess ethylamine) and use inert atmospheres to prevent oxidation.
  • Chromatographic Purification : Flash chromatography (silica gel) with hexane/ethyl acetate gradients, followed by chiral stationary phase HPLC .
  • Crystallization : Recrystallize hydrochloride salts from ethanol/water mixtures to enhance enantiopurity (>98% ee) .

Data Analysis and Contradictions

Q. How should researchers address conflicting data regarding the compound’s solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility Profiling : Use DMSO stock solutions with serial dilution in assay buffers. Measure solubility via nephelometry or UV-Vis spectroscopy.
  • Stability Studies : Conduct LC-MS stability tests under physiological conditions (pH 7.4, 37°C) to identify degradation products .
  • Vehicle Controls : Include DMSO controls to rule out solvent effects on assay results .

Applications in Drug Development

Q. What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of (2R,4R)-2-Ethyltetrahydro-2H-pyran-4-amine?

  • Methodological Answer :
  • In Vitro : Primary neuronal cultures for neurotoxicity/neuroprotection assays. Radioligand binding studies (e.g., for serotonin/dopamine receptors) .
  • In Vivo : Rodent models (e.g., forced swim test for antidepressant activity, Morris water maze for cognitive effects). Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) via plasma LC-MS .

Synthetic Method Optimization Table

Parameter Optimal Condition Impact on Yield/Purity
Reducing Agent NaBH₃CN (pH 5)Higher diastereoselectivity
Temperature 0–5°C during imine formationMinimizes epimerization
Solvent System MeOH/H₂O (9:1)Enhances solubility of intermediates
Catalyst Chiral Ru-complex (e.g., Noyori)Improves enantiomeric excess (ee)

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